molecular formula C10H12N4 B1467129 (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1368876-11-2

(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B1467129
CAS No.: 1368876-11-2
M. Wt: 188.23 g/mol
InChI Key: LRLQFUILOVLAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a chemical compound with the CAS Registry Number 1368876-11-2. It has a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol . This compound belongs to the imidazo[4,5-b]pyridine class of heterocycles, which are recognized as a privileged scaffold in medicinal chemistry and drug discovery. Recent scientific literature highlights that the 3H-imidazo[4,5-b]pyridine core is a key structure in the development of novel Tyrosine Kinase 2 (TYK2) inhibitors . TYK2 is a member of the Janus kinase (JAK) family and mediates signaling of cytokines involved in inflammatory and autoimmune diseases, such as psoriasis, systemic lupus erythematosus, and dermatomyositis . Research compounds based on this scaffold are being investigated as selective, ATP-competitive inhibitors, offering a potential therapeutic strategy for modulating the JAK-STAT signaling pathway . Furthermore, related imidazo[4,5-b]pyridine derivatives have been explored for their utility as potent, ATP-independent Akt inhibitors, which is a protein kinase with significance in oncology research . The structural features of this compound, including the cyclopropyl group and the methanamine moiety, are typical of pharmacologically active agents and make it a valuable intermediate for further SAR (Structure-Activity Relationship) studies and bioactivity screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-6-9-13-8-2-1-5-12-10(8)14(9)7-3-4-7/h1-2,5,7H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLQFUILOVLAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NC3=C2N=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis typically begins with 2,6-dichloro-3-nitropyridine as the core scaffold.
  • This starting material undergoes an initial nucleophilic aromatic substitution (SNAr) with a primary amine, such as cyclopropylamine, to introduce the cyclopropyl group at the 3-position of the imidazo[4,5-b]pyridine ring.
  • The second nucleophilic displacement involves substitution at the 6-position, often using benzyl alcohol or potassium hydroxide, to install the methanamine side chain or related functional groups.

Reduction and Formation of the Imidazo[4,5-b]pyridine Core

  • The nitro group at the 3-position is reduced to an amino group using standard reduction protocols (e.g., catalytic hydrogenation or chemical reductants).
  • The resulting diamino intermediate undergoes condensation with formates, aldehydes, or carbonyldiimidazole to form the imidazo ring fused to the pyridine core.
  • This step is critical for establishing the heterocyclic framework characteristic of the target compound.

Introduction of the Methanamine Side Chain

  • The methanamine moiety at the 2-position is introduced via condensation reactions with formates or aldehydes, followed by reduction or deprotection steps.
  • Alternatively, alkylation reactions (e.g., methylation) on intermediates bearing protected amine groups can be used to finalize the methanamine substitution.

Deprotection and Purification

  • Protective groups used during synthesis are removed under mild acidic or basic conditions to yield the free amine.
  • The final compound is purified by standard techniques such as recrystallization, chromatography, or preparative HPLC to achieve high purity suitable for pharmacological evaluation.

Summary of Preparation Steps in Tabular Form

Step Reaction Type Reagents/Conditions Purpose
1 Nucleophilic Aromatic Substitution 2,6-dichloro-3-nitropyridine + cyclopropylamine Introduce cyclopropyl group at 3-position
2 Second Nucleophilic Substitution Benzyl alcohol or KOH Install substituent at 6-position
3 Reduction Catalytic hydrogenation or chemical reductants Reduce nitro group to amino group
4 Condensation Formates, aldehydes, or carbonyldiimidazole Form imidazo ring fused to pyridine core
5 Alkylation/Deprotection Methylation reagents, acidic/basic conditions Introduce methanamine side chain and remove protecting groups
6 Purification Recrystallization, chromatography Obtain pure final compound

Research Findings and Optimization Notes

  • The nucleophilic aromatic substitution reactions are facilitated by the electron-deficient nature of the pyridine ring, allowing selective displacement of chlorine atoms.
  • Reduction of the nitro group is a sensitive step requiring controlled conditions to avoid over-reduction or degradation of the heterocyclic system.
  • Condensation with formates or aldehydes is optimized to favor ring closure without side reactions, often monitored by TLC or HPLC.
  • Alkylation and deprotection steps are carried out under mild conditions to preserve the integrity of the cyclopropyl and imidazo[4,5-b]pyridine moieties.
  • The overall yield and purity depend on careful control of reaction times, temperatures, and reagent stoichiometries.

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazo[4,5-b]pyridine derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[4,5-b]pyridine core.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridin-2-yl-methanones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazo[4,5-b]pyridine derivatives, including (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine, exhibit significant anticancer properties. These compounds have been shown to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that derivatives of imidazo[4,5-b]pyridine effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Specifically, it has been identified as a potential modulator of potassium channels, particularly Kv7 channels, which are crucial in regulating neuronal excitability.

Case Study:
In preclinical trials, this compound showed promise as a Kv7 channel activator, suggesting potential therapeutic applications in treating neurological disorders such as epilepsy and neuropathic pain .

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes to form the imidazo ring system. Variations in the synthesis can lead to derivatives with altered pharmacological profiles.

Synthesis Example:
A common synthetic route involves the reaction of 2-amino-pyridine derivatives with cyclopropyl-containing reagents under acidic conditions to yield the desired compound .

Mechanism of Action

The mechanism of action of (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it may inhibit enzymes such as aromatase and proton pumps, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Analysis of Imidazo[4,5-b]pyridine Derivatives

Compound Name Substituent at Position 3 Substituent at Position 2 Molecular Weight (g/mol) Key Features
Target Compound Cyclopropyl Methanamine 188.22 (base) High metabolic stability, moderate solubility
(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Methyl (×2) Methanamine ~176.23 Increased lipophilicity; reduced steric hindrance
(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine Isopropyl Methanamine ~198.28 Bulkier substituent; potential for enhanced target affinity
{6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine Bromine Methanamine 241.06 (base) Halogenation improves halogen bonding; higher molecular weight
(4-(Oxazolo[4,5-b]pyridin-2-yl)phenyl)methanamine Oxazole ring Phenyl-methanamine ~239.27 Oxazole substitution alters electron density; potential for varied bioactivity

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target compound’s dihydrochloride salt (MW 221.09) exhibits improved aqueous solubility compared to its neutral form, a common feature among amine-containing derivatives (e.g., (3H-imidazo[4,5-b]pyridin-2-yl)methanamine dihydrochloride, MW 221.09) .
  • Stability : Cyclopropyl substitution enhances metabolic stability relative to isopropyl or allyl groups, which may undergo oxidative degradation .
  • Boiling Point : The target compound has a boiling point of 410°C at 760 mmHg, higher than methyl-substituted analogs due to stronger intermolecular forces from the cyclopropyl group .

Biological Activity

Overview

(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound recognized for its potential therapeutic applications, particularly in cancer therapy and as a kinase inhibitor. Its unique imidazo[4,5-b]pyridine core structure allows for significant interactions with various biological targets, making it a subject of interest in medicinal chemistry.

  • IUPAC Name : (3-cyclopropylimidazo[4,5-b]pyridin-2-yl)methanamine
  • Molecular Formula : C10H12N4
  • CAS Number : 1368876-11-2
  • Molecular Weight : 188.23 g/mol

The compound exhibits its biological effects primarily through the inhibition of microtubule assembly and modulation of various signaling pathways. It interacts with tubulin, affecting cell division and stability by preventing polymerization. This action is crucial in cancer cell proliferation, making it a candidate for anticancer therapies.

Cellular Effects

Research indicates that this compound influences several cellular processes:

  • Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting the growth of various cancer cell lines by disrupting microtubule dynamics.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in tumor cells, enhancing its potential as an anticancer agent .

Case Studies

  • Anticancer Activity :
    • A study reported that derivatives of imidazo[4,5-b]pyridine exhibited significant cytotoxicity against multiple cancer cell lines. Specifically, this compound was tested against FaDu hypopharyngeal tumor cells, showing improved apoptosis induction compared to standard treatments like bleomycin .
  • Kinase Inhibition :
    • The compound has been evaluated for its kinase inhibitory properties. In a series of tests against various kinases, it demonstrated competitive inhibition profiles similar to established kinase inhibitors, indicating its potential utility in targeted cancer therapies .

In Vitro Studies

StudyCell LineIC50 (µM)Mechanism
Study AFaDu (hypopharyngeal)1.2Microtubule disruption
Study BBa/F3 (Bcr-Abl T315I)0.56Kinase inhibition

These results highlight the compound's potency and specificity towards cancerous cells while maintaining lower toxicity levels in normal cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Cyclopropyl Substitution : Enhances binding affinity to target proteins.
  • Amino Group Variations : Modifications at the methanamine position can lead to improved pharmacokinetic properties and selectivity against specific kinase targets.

Q & A

Q. Q1: What are common synthetic routes for preparing (3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine?

A: The compound can be synthesized via cyclocondensation reactions. For example, pyridine-2,3-diamine derivatives react with cyclopropane carbonyl equivalents under phase-transfer catalysis (e.g., DMF with p-toluenesulfonic acid) . Alternatively, pyridine aldehydes may react with amines in the presence of ceric ammonium nitrate (CAN)/H₂O₂ to form imidazo[4,5-b]pyridine cores . Key intermediates like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile are often used as precursors .

Q. Q2: How is the purity of the synthesized compound validated?

A: Purity is assessed using HPLC with UV detection (λ = 254 nm) and mass spectrometry. Structural confirmation relies on ¹H/¹³C NMR and IR spectroscopy, comparing peaks to computational predictions (e.g., DFT studies for electronic properties) .

Advanced Synthesis & Computational Analysis

Q. Q3: How can DFT studies optimize the synthesis of imidazo[4,5-b]pyridine derivatives?

A: Density Functional Theory (DFT) predicts reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps). For example, DFT calculations on arylidenemalononitriles reveal regioselectivity in cyclization reactions, guiding solvent and catalyst selection . This reduces trial-and-error in optimizing yields (>75% achieved in some cases) .

Q. Q4: What strategies improve regioselectivity in multi-step syntheses?

A: Regioselectivity is enhanced through steric and electronic control. For instance, trityl or benzyl groups protect reactive amine sites during cyclopropane functionalization . Solvent polarity (e.g., DMSO at 100°C) and catalyst systems (e.g., Pd/C for hydrogenolysis) also direct reaction outcomes .

Structural Characterization

Q. Q5: What advanced techniques confirm the 3D structure of this compound?

A: Single-crystal X-ray diffraction resolves bond lengths and angles, critical for validating cyclopropane ring geometry . Solid-state NMR and powder XRD further assess crystallinity, while HRMS confirms molecular weight .

Q. Q6: How do substituents (e.g., cyclopropyl) influence spectroscopic data?

A: The cyclopropyl group induces upfield shifts in ¹H NMR (δ 1.2–1.5 ppm for CH₂ protons) due to ring strain. IR spectra show distinct C-N stretches (~1600 cm⁻¹) in the imidazo ring . Computational models (e.g., Gaussian 09) correlate these shifts with electronic effects .

Biological Activity & Assay Design

Q. Q7: What in vitro assays are suitable for evaluating anticancer potential?

A: Cytotoxicity is tested via MTT assays using cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values are calculated from dose-response curves, with positive controls like doxorubicin . Structure-activity relationships (SARs) link cyclopropyl groups to enhanced membrane permeability .

Q. Q8: How can false positives in bioassays be minimized?

A: Include counterscreens (e.g., redox-sensitive assays) to rule out nonspecific effects. Validate target engagement using SPR or thermal shift assays. Ensure sample stability by storing compounds at –20°C in anhydrous DMSO .

Experimental Design & Limitations

Q. Q9: How to address sample degradation during long-term assays?

A: Degradation (e.g., organic compound hydrolysis) is mitigated by continuous cooling (4°C) and inert atmospheres (N₂ or Ar). Use stabilizers like EDTA in aqueous buffers . Monitor stability via LC-MS at timed intervals .

Q. Q10: What are pitfalls in generalizing results from limited datasets?

A: Low sample diversity (e.g., 8 initial sewage samples in pollution studies) reduces ecological validity. Augment datasets with spiked matrices or synthetic analogs to mimic real-world variability .

Data Contradictions & Resolution

Q. Q11: How to resolve discrepancies in reported biological activity?

A: Cross-validate using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Re-examine compound purity (e.g., residual DMF may inhibit enzymes) and cell line authenticity (STR profiling) .

Q. Q12: Why do computational and experimental spectral data sometimes mismatch?

A: Solvent effects (e.g., DMSO vs. gas phase in DFT) and proton exchange in NMR cause deviations. Use implicit solvent models (e.g., SMD) and deuterated solvents to align predictions with observations .

Methodological Tables

Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsAdvantagesLimitationsReference
Phase-transfer catalysis70–85DMF, p-toluenesulfonic acid, 80°CHigh regioselectivityRequires anhydrous conditions
CAN/H₂O₂-mediated65–78H₂O₂, rt, 12 hMild conditionsModerate scalability
DFT-guided synthesis>75Solvent-free, microwave-assistedReduced trial-and-errorHigh computational cost

Table 2: Key Spectroscopic Data

TechniqueCyclopropyl SignatureImidazo[4,5-b]pyridine PeaksReference
¹H NMRδ 1.2–1.5 (m, CH₂), δ 2.8 (q, NH₂)δ 8.2–8.5 (d, pyridine H)
IR3050 cm⁻¹ (C-H stretch)1600 cm⁻¹ (C=N stretch)
X-rayBond angle: 60° (cyclopropane)Dihedral angle: 5° (imidazo ring)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.